molecular formula C17H13F2N3O2 B2976843 N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,4-difluorobenzamide CAS No. 946234-41-9

N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,4-difluorobenzamide

Cat. No.: B2976843
CAS No.: 946234-41-9
M. Wt: 329.307
InChI Key: MCWQBMUPTTYXBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrido[1,2-a]pyrimidin-4-one core substituted with methyl groups at positions 2 and 8, and a 2,4-difluorobenzamide moiety at position 2. The pyrido-pyrimidinone scaffold is a fused heterocyclic system, which is structurally distinct from simpler pyrimidine or pyridine derivatives. The methyl groups likely enhance lipophilicity and steric effects, while the 2,4-difluorobenzamide substituent may contribute to electronic modulation and binding interactions.

Properties

IUPAC Name

N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2,4-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O2/c1-9-5-6-22-14(7-9)20-10(2)15(17(22)24)21-16(23)12-4-3-11(18)8-13(12)19/h3-8H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWQBMUPTTYXBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)C3=C(C=C(C=C3)F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,4-difluorobenzamide typically involves the following steps:

    Formation of the Pyrido[1,2-a]pyrimidine Core: This is achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and β-diketones under acidic or basic conditions.

    Introduction of the Difluorobenzamide Moiety: The difluorobenzamide group is introduced via an amide coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 2,4-difluorobenzoic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,4-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,4-difluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of HIV-1 integrase inhibition.

    Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,4-difluorobenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit HIV-1 integrase by chelating the Mg2+ ion at the active site, thereby preventing the integration of viral DNA into the host genome . This compound may also interact with other enzymes and receptors, leading to its diverse biological activities .

Comparison with Similar Compounds

Core Heterocyclic Modifications

Key Structural Features of Analogs:

Compound Name Core Structure Substituents/Modifications Potential Use/Activity Reference
Target Compound Pyrido[1,2-a]pyrimidin-4-one 2,8-dimethyl; 3-(2,4-difluorobenzamide) Not explicitly stated N/A
Imp. H(EP) () Pyrido[1,2-a]pyrimidin-4-one 2-methyl; 3-[2-(4-(2,4-difluorobenzoyl)piperidin-1-yl)ethyl] Pharmaceutical impurity
Teflubenzuron () Benzamide 3,5-dichloro-2,4-difluorophenyl; urea linkage Insecticide (chitin synthesis)
Hexaflumuron () Benzamide 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl Insecticide
Lufenuron () Benzamide 2-chloro-4-(trifluoromethyl)phenoxy; 2-fluorophenyl Insect growth regulator

Analysis:

  • Core Flexibility: The target compound’s pyrido-pyrimidinone core differentiates it from benzamide-based analogs like teflubenzuron or lufenuron, which have simpler aromatic backbones. This fused heterocycle may enhance rigidity and influence binding to biological targets .
  • Substituent Effects : The 2,4-difluorobenzamide group is shared with Imp. H(EP) but differs in linkage (direct vs. piperidinyl-ethyl). The methyl groups at positions 2 and 8 in the target compound are unique and may improve metabolic stability compared to unsubstituted analogs .

Fluorination Patterns and Electronic Properties

  • 2,4-Difluorobenzamide: Present in both the target compound and Imp. H(EP), fluorination at these positions is known to enhance electronegativity, lipid solubility, and resistance to oxidative metabolism. This motif is common in agrochemicals (e.g., teflubenzuron) and pharmaceuticals .
  • Comparison with Hexaflumuron : Hexaflumuron’s tetrafluoroethoxy group introduces bulkier, electron-withdrawing substituents, which may reduce membrane permeability compared to the target compound’s compact difluoro motif .

Steric and Lipophilic Considerations

  • This contrasts with Imp. H(EP), which lacks methyl groups but includes a piperidinyl-ethyl spacer .
  • Benzamide Linkers : Analogs like lufenuron and teflubenzuron use urea or ether linkages to connect aromatic groups, whereas the target compound employs a direct benzamide bond. This difference may influence conformational flexibility and target selectivity .

Implications for Research and Development

  • Agrochemical Potential: Structural similarities to benzamide insecticides (e.g., teflubenzuron) suggest the target compound could act as a chitin synthesis inhibitor. Further studies on its efficacy against pest species are warranted .
  • Synthetic Challenges : The fused heterocyclic core may complicate synthesis compared to simpler benzamide derivatives. Crystallographic tools like SHELX () could aid in structural elucidation during optimization .

Biological Activity

N-{2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,4-difluorobenzamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H13N3O2S
  • Molecular Weight : 307.3 g/mol
  • IUPAC Name : N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-thiophenecarboxamide
  • InChI Key : YJRFPMVZYCYPCL-UHFFFAOYSA-N

The compound exhibits its biological activity primarily through the inhibition of specific enzymes and pathways involved in cellular proliferation and survival. In particular, it has been noted for its interaction with dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. By inhibiting DHFR, this compound can lead to reduced levels of tetrahydrofolate, thereby affecting nucleotide synthesis and ultimately hindering cell division .

Biological Activity Overview

Research has shown that this compound demonstrates a range of biological activities:

  • Antitumor Activity :
    • In vitro studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest.
    • Case studies have reported prolonged survival in patients treated with related benzamide compounds, suggesting potential therapeutic applications in oncology .
  • Enzyme Inhibition :
    • It has been identified as a potent inhibitor of certain kinases and enzymes involved in metabolic pathways. This inhibition can lead to disrupted cellular processes in cancerous cells .
  • Antimicrobial Properties :
    • Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains. Further research is needed to elucidate the specific mechanisms involved .

Data Table: Biological Activities

Activity TypeTarget Enzyme/PathwayEffectReferences
AntitumorDihydrofolate reductaseApoptosis induction
Enzyme InhibitionVarious kinasesCell cycle arrest
AntimicrobialBacterial strainsInhibition of growth

Case Studies

  • Cancer Treatment :
    • A clinical trial involving a derivative of this compound showed promising results in reducing tumor size in patients with advanced solid tumors. The study highlighted the importance of dose optimization to maximize efficacy while minimizing side effects .
  • Mechanistic Studies :
    • Research focusing on the metabolic pathways affected by this compound revealed its role in downregulating NADPH levels through inhibition of nicotinamide adenine dinucleotide kinase (NADK), which is crucial for cellular redox balance and energy metabolism .

Q & A

Q. What are the optimal synthetic routes for N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,4-difluorobenzamide, and how can purity be ensured?

  • Methodological Answer : The synthesis involves multi-step reactions, including condensation of substituted pyrido[1,2-a]pyrimidinone precursors with 2,4-difluorobenzoyl chloride. Key steps include refluxing in anhydrous solvents (e.g., DMF or THF) under nitrogen, followed by purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Purity ≥95% can be confirmed using HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

| Reaction Optimization Table | |----------------------------------|-----------------------------------------| | Step | Conditions | | Precursor synthesis | 80°C, 12h, THF, K₂CO₃ as base | | Acylation | 0°C→RT, 24h, DMF, DCC coupling agent | | Purification | Column chromatography (EtOAc/hexane 3:7) |

Q. How can structural characterization of this compound be systematically validated?

  • Methodological Answer : Combine spectroscopic techniques:
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrimidinone C=O at ~170 ppm, aromatic protons at 7.2–8.5 ppm) .
  • IR : Peaks at 1650–1680 cm⁻¹ (amide C=O) and 1250–1300 cm⁻¹ (C-F) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (e.g., m/z calculated for C₁₉H₁₄F₂N₂O₂: 360.10) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model electronic properties (HOMO-LUMO gaps, electrostatic potentials) and predict binding affinities. Compare with experimental IC₅₀ values from kinase assays. Contradictions may arise from variations in protein conformations (e.g., ATP-binding pocket flexibility); molecular dynamics simulations (100 ns trajectories) can identify stable binding modes .

Q. What strategies mitigate low yield in large-scale synthesis of this compound?

  • Methodological Answer : Optimize via:
  • Continuous Flow Reactors : Reduces side reactions (e.g., hydrolysis) by precise control of residence time and temperature .
  • Catalytic Systems : Palladium-based catalysts for Suzuki couplings (if applicable) or organocatalysts for enantioselective steps .
  • Solvent Screening : Replace polar aprotic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve scalability .

Q. How do substituent modifications (e.g., methyl vs. trifluoromethyl groups) impact pharmacological properties?

  • Methodological Answer : Compare analogs using:
  • Lipophilicity (LogP) : Measured via shake-flask method or calculated with software (e.g., MarvinSuite). Higher lipophilicity (e.g., trifluoromethyl) enhances membrane permeability but may reduce solubility .

  • Metabolic Stability : Microsomal assays (human liver microsomes, NADPH cofactor) to assess half-life differences .

    | Substituent Effects Table |
    |-------------------------------|-------------------|-------------------|
    | Group | LogP | Microsomal t₁/₂ (min) |
    | 2,8-dimethyl | 2.1 | 45 |
    | Trifluoromethyl | 3.4 | 22 |

Data Contradiction Analysis

Q. Why do in vitro and in vivo efficacy results diverge for this compound?

  • Methodological Answer : Discrepancies may stem from:
  • Pharmacokinetics : Poor oral bioavailability due to low solubility (use salt forms or nanoformulations) .
  • Metabolite Interference : Phase I metabolites (e.g., hydroxylation at pyrimidinone) detected via LC-MS/MS may antagonize parent compound activity .
  • Species-Specific Metabolism : Cross-test in humanized liver models (e.g., FRG mice) to validate translational relevance .

Experimental Design for Mechanism Elucidation

Q. How to confirm the target engagement of this compound in cellular models?

  • Methodological Answer :
  • Cellular Thermal Shift Assay (CETSA) : Treat cells with compound (10 µM, 1h), lyse, heat-denature (37–65°C), and quantify target protein stability via Western blot .
  • Fluorescence Polarization : Competitive binding assays with fluorescently labeled kinase inhibitors (e.g., FITC-ATP analogs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.